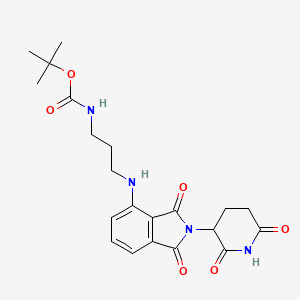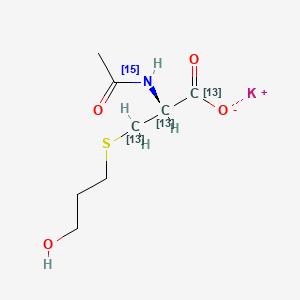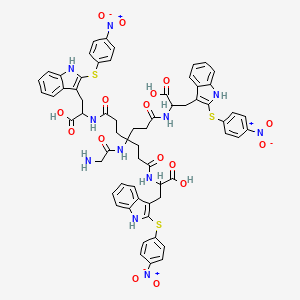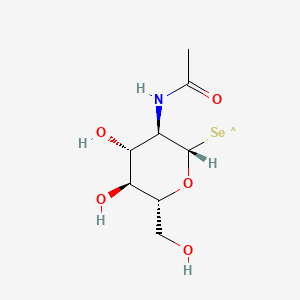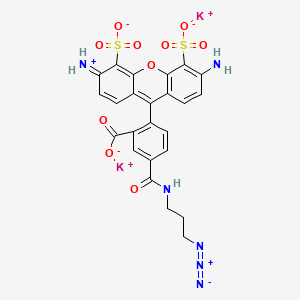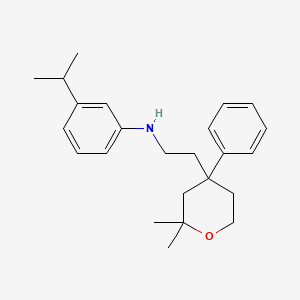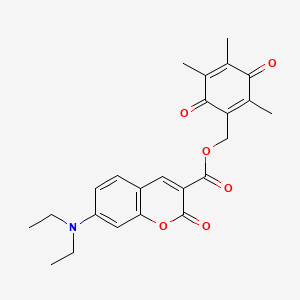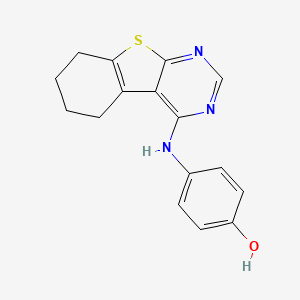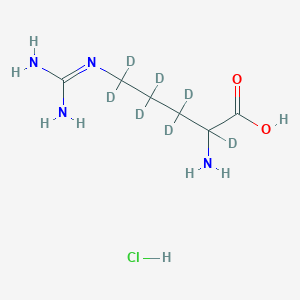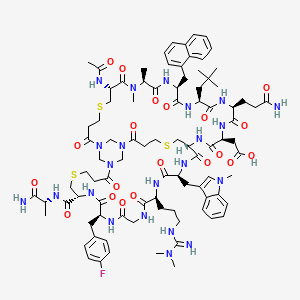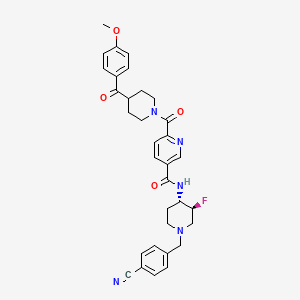
AMPK activator 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPK activator 14 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has favorable physiological outcomes on metabolism, making it an important therapeutic target for controlling human diseases, including metabolic syndrome and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of AMPK activator 14 involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, followed by the addition of PEG300 (polyethylene glycol 300) and Tween 80. The mixture is then clarified and further diluted with distilled water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
AMPK activator 14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
AMPK activator 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Helps in understanding the role of AMPK in cellular processes and its impact on various diseases.
Medicine: Potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and cancer.
Industry: Used in the development of pharmaceuticals and nutraceuticals targeting AMPK pathways.
Mécanisme D'action
AMPK activator 14 exerts its effects by activating AMPK through phosphorylation of a conserved threonine residue (Thr172) located within the catalytic core of the α-subunit. This activation leads to a conformational change in the AMPK complex, allowing further activation by phosphorylation. The molecular targets and pathways involved include the LKB1:STRAD:MO25 complex, which promotes the phosphorylation of AMPK .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: An indirect activator of AMPK used to treat type 2 diabetes.
Phenformin: Another indirect activator with similar effects to metformin.
Oligomycin: Increases intracellular levels of AMP, indirectly activating AMPK.
Uniqueness
AMPK activator 14 is unique in its ability to directly activate AMPK through allosteric modulation and phosphorylation, making it a more specific and potent activator compared to indirect activators like metformin and phenformin .
Propriétés
Formule moléculaire |
C33H34FN5O4 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
N-[(3S,4S)-1-[(4-cyanophenyl)methyl]-3-fluoropiperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C33H34FN5O4/c1-43-27-9-6-24(7-10-27)31(40)25-12-16-39(17-13-25)33(42)30-11-8-26(19-36-30)32(41)37-29-14-15-38(21-28(29)34)20-23-4-2-22(18-35)3-5-23/h2-11,19,25,28-29H,12-17,20-21H2,1H3,(H,37,41)/t28-,29-/m0/s1 |
Clé InChI |
LEUSDRGCPVXECX-VMPREFPWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)N[C@H]4CCN(C[C@@H]4F)CC5=CC=C(C=C5)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4F)CC5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


